7-Methoxy-8-methyl-chromen-2-one
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Overview
Description
7-Methoxy-8-methyl-chromen-2-one, commonly known as coumarin, is a naturally occurring compound found in many plants, including cinnamon, tonka beans, and sweet clover. Coumarin has a unique chemical structure that makes it useful in various scientific research applications.
Mechanism Of Action
Coumarin exerts its effects by inhibiting the activity of various enzymes, including cytochrome P450, which is involved in the metabolism of many drugs. Coumarin also has antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Biochemical And Physiological Effects
Coumarin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anticoagulant, and anticancer properties. Coumarin has also been shown to have neuroprotective effects and to improve insulin sensitivity.
Advantages And Limitations For Lab Experiments
Coumarin has several advantages for lab experiments, including its low toxicity, ease of synthesis, and availability. However, coumarin has some limitations, including its low solubility in water and its potential to form complexes with other compounds, which can affect its activity.
Future Directions
There are several future directions for research on coumarin, including its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Other future directions include the development of new synthetic methods for coumarin and the identification of new coumarin derivatives with improved therapeutic properties.
Conclusion:
In conclusion, coumarin is a naturally occurring compound with a unique chemical structure that makes it useful in various scientific research applications. Coumarin has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, anticoagulant, and anticancer properties. Coumarin has several advantages for lab experiments, including its low toxicity, ease of synthesis, and availability. There are several future directions for research on coumarin, including its potential use as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
Coumarin can be synthesized in various ways, including the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with a beta-ketoester in the presence of a catalyst. Another method is the Perkin reaction, which involves the reaction of salicylaldehyde with an acid anhydride in the presence of an alkali catalyst. Coumarin can also be synthesized by reacting o-hydroxyacetophenone with an aldehyde in the presence of a Lewis acid catalyst.
Scientific Research Applications
Coumarin has been used in various scientific research applications, including as a fluorescent probe for protein binding studies, as a photosensitizer for photodynamic therapy, and as an anticoagulant. Coumarin has also been used in the development of new drugs for the treatment of cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
7-methoxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-9(13-2)5-3-8-4-6-10(12)14-11(7)8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTKIMBTXIYGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459040 |
Source
|
Record name | 7-methoxy-8-methyl-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-8-methyl-chromen-2-one | |
CAS RN |
14002-94-9 |
Source
|
Record name | 7-methoxy-8-methyl-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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